molecular formula C6H2ClN5 B14864109 5-Chloro-1H-pyrazolo[3,4-B]pyrazine-3-carbonitrile

5-Chloro-1H-pyrazolo[3,4-B]pyrazine-3-carbonitrile

Cat. No.: B14864109
M. Wt: 179.57 g/mol
InChI Key: CWYHCTONSDRJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1H-pyrazolo[3,4-B]pyrazine-3-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a chloro substituent and a carbonitrile group in the structure of this compound makes it a valuable intermediate in organic synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-pyrazolo[3,4-B]pyrazine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-chloro-3-nitropyrazole with a suitable nitrile source under basic conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-pyrazolo[3,4-B]pyrazine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chloro substituent in the compound can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

5-Chloro-1H-pyrazolo[3,4-B]pyrazine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-1H-pyrazolo[3,4-B]pyrazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-pyrazolo[3,4-B]pyrazine-3-carbonitrile
  • 5-Fluoro-1H-pyrazolo[3,4-B]pyrazine-3-carbonitrile
  • 5-Iodo-1H-pyrazolo[3,4-B]pyrazine-3-carbonitrile

Uniqueness

5-Chloro-1H-pyrazolo[3,4-B]pyrazine-3-carbonitrile is unique due to the presence of the chloro substituent, which imparts specific chemical and biological properties. The chloro group enhances the compound’s reactivity in substitution reactions and may also influence its biological activity by affecting its interaction with molecular targets .

Properties

Molecular Formula

C6H2ClN5

Molecular Weight

179.57 g/mol

IUPAC Name

5-chloro-2H-pyrazolo[3,4-b]pyrazine-3-carbonitrile

InChI

InChI=1S/C6H2ClN5/c7-4-2-9-6-5(10-4)3(1-8)11-12-6/h2H,(H,9,11,12)

InChI Key

CWYHCTONSDRJKY-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NNC(=C2N=C1Cl)C#N

Origin of Product

United States

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